6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex polycyclic framework with fused aromatic and heterocyclic rings. Its structure includes a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]) decorated with functional groups such as an imino (NH), oxo (C=O), and prop-2-enyl (allyl) substituent.
Properties
CAS No. |
371131-61-2 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-3-7-21-13(17)10(15(22)18-2)9-11-14(21)19-12-6-4-5-8-20(12)16(11)23/h3-6,8-9,17H,1,7H2,2H3,(H,18,22) |
InChI Key |
GKUNJLOFVRUWLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (): These feature a bicyclic imidazo-tetrazine core with carboxamide or ester substituents.
- Spirocyclic benzothiazole derivatives (): Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate spiro junctions and aromatic substituents. Unlike the target compound, these prioritize spirocyclic rigidity over fused polycyclic systems .
Functional Group Analogues
- Pharmacopeial bicyclic carboxamides (): Compounds such as (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid emphasize β-lactam-like structures with sulfur-containing heterocycles. The target compound’s prop-2-enyl group contrasts with these thiadiazole substituents, suggesting divergent reactivity or binding profiles .
Comparative Data Table
Research Findings and Implications
Analytical Characterization
highlights IR and UV-Vis spectroscopy for validating carbonyl and conjugated π-systems in similar compounds. For the target molecule, advanced techniques like X-ray crystallography (using SHELX or SIR97; ) would clarify its 3D conformation and regiochemistry .
Biological Activity
6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.4 g/mol. Its intricate structure includes imino, carbonyl, and carboxamide functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O4 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
| Structural Features | Tricyclic structure with imino and carbonyl groups |
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Its mechanism of action may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and inflammation.
These interactions can lead to significant pharmacological effects, including the induction of apoptosis in cancer cells and modulation of inflammatory responses.
Biological Activity
The biological activity of 6-imino-N-methyl-2-oxo-7-prop-2-enyl has been explored in various studies:
-
Anticancer Activity :
- Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines by inhibiting cell growth and inducing apoptosis.
- It has been particularly effective against breast cancer cells in vitro.
-
Anti-inflammatory Effects :
- The compound demonstrates potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Research suggests it may modulate pathways such as NF-kB and MAPK signaling.
-
Antimicrobial Properties :
- Preliminary studies indicate some antimicrobial activity against specific bacterial strains.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined the efficacy of 6-imino-N-methyl-2-oxo-7-prop-2-enyl against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Case Study 2 : An investigation into its anti-inflammatory properties showed that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%, suggesting a potent anti-inflammatory effect.
- Case Study 3 : A comparative study with structurally similar compounds demonstrated that this compound had superior activity against breast cancer cells compared to its analogs.
Comparative Analysis
The following table compares 6-imino-N-methyl-2-oxo-7-prop-2-enyl with similar compounds based on their biological activities:
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 6-imino-N-methyl-2-oxo-7-prop-2-enyl | C20H25N5O4 | High | Moderate |
| 7-(2-thiophen-2-yethyl)-1,7,9-triazatricyclo | C23H22N4OS | Moderate | Low |
| 6-imino-N-(4-methylphenyl)-methyl)-2-oxo | C22H20ClN5O2 | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
